N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core linked to two distinct aromatic systems:
- A 3-methyl-4-(2-oxopiperidin-1-yl)phenyl group, which introduces a heterocyclic 2-oxopiperidine moiety and a methyl substituent.
- A 4-(trifluoromethyl)phenyl group, contributing electron-withdrawing properties and enhanced metabolic stability via the trifluoromethyl group.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-14-12-17(9-10-18(14)25-11-3-2-4-19(25)26)24-29(27,28)13-15-5-7-16(8-6-15)20(21,22)23/h5-10,12,24H,2-4,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZWPRNMJZFJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa (FXa) . FXa is a critical enzyme in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways. It plays a pivotal role in thrombin generation and clot formation.
Mode of Action
The compound acts as a direct inhibitor of activated Factor Xa. It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity. The compound produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro.
Biochemical Pathways
The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa.
Biochemical Analysis
Biological Activity
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, a complex organic compound, has garnered significant attention in pharmacological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- Molecular Formula : C19H22F3N3O2S
- CAS Number : 37595-74-7
The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate access. This action is crucial in modulating various biochemical pathways.
- Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways involved in cellular responses.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exhibit significant antimicrobial properties. For instance, trifluoromethyl phenyl derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) .
Anticancer Potential
Research indicates that compounds with similar structural motifs may possess anticancer properties. They have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Comparative Analysis
| Property | N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria | Moderate activity in some derivatives |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Stronger effects observed in related compounds |
| Mechanism of Action | Enzyme inhibition, receptor modulation | Varies across different structures |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs (Table 1) highlight critical trends in sulfonamide-based drug design:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Trifluoromethyl Groups : Present in the target compound and ’s Compound 5, this group enhances metabolic stability and hydrophobic interactions with target receptors .
Heterocyclic Moieties: The 2-oxopiperidin group in the target compound contrasts with piperazine () and diazepane () systems.
Substituent Positioning : The 3-methyl group on the phenyl ring may reduce steric hindrance compared to bulkier substituents (e.g., bromo in ’s Compound 10i), favoring better binding pocket accommodation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
